N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide
Description
N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide is a synthetic small molecule featuring a benzimidazole core linked to a piperidine-sulfonylphenyl scaffold and a cyclohexylacetamide side chain. This structure combines heterocyclic, sulfonamide, and amide functionalities, which are common in bioactive compounds targeting enzymes or receptors. The benzimidazole moiety is known for its role in DNA intercalation and kinase inhibition, while the sulfonyl group enhances solubility and binding specificity .
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c31-25(18-19-6-2-1-3-7-19)27-21-10-12-22(13-11-21)34(32,33)30-16-14-20(15-17-30)26-28-23-8-4-5-9-24(23)29-26/h4-5,8-13,19-20H,1-3,6-7,14-18H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEOOKPOPBMWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide, is a derivative of imidazole. Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Mode of Action
Imidazole derivatives, in general, are known to interact with proteins and enzymes, which may result in a wide range of biological activities.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Biological Activity
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-cyclohexylacetamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by several key features:
- Molecular Formula : C26H32N4O3S
- Molecular Weight : 480.6 g/mol
- IUPAC Name : N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-cyclohexylacetamide
The compound contains a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and antitumor effects. The presence of a sulfonamide group further enhances its potential interactions with biological targets.
This compound likely exerts its biological effects through several mechanisms:
Target Interactions :
- The compound may interact with specific proteins and enzymes due to the presence of the imidazole and sulfonamide groups. These interactions can modulate various biochemical pathways.
Biochemical Pathways :
- Imidazole derivatives are known to influence multiple signaling pathways, potentially leading to diverse cellular responses. This includes modulation of enzyme activity and receptor interactions.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a variety of biological activities:
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Activity :
-
Antitumor Effects :
- Research on imidazole derivatives has shown their potential in inhibiting tumor growth through apoptosis induction in cancer cells.
- Antiparasitic Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, it is expected to exhibit high solubility in polar solvents due to its chemical structure. This solubility may facilitate absorption and distribution within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared moieties:
Benzimidazole-Piperidine Derivatives
Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share the benzimidazole-piperidine backbone but differ in substituents. Key distinctions include:
- 9c incorporates a triazole-thiazole-acetamide chain, enhancing π-π stacking with aromatic residues in target proteins.
Sulfonamide-Acetamide Hybrids
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide (CAS: 874587-83-4, ) shares the sulfonylphenyl-acetamide framework but replaces benzimidazole with a benzisothiazolone ring.
Key Advantages and Limitations
- Advantages :
- Limitations :
- Synthetic complexity due to multiple functional groups.
- Unconfirmed bioavailability compared to clinically used benzimidazole derivatives (e.g., Pibrentasvir in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
